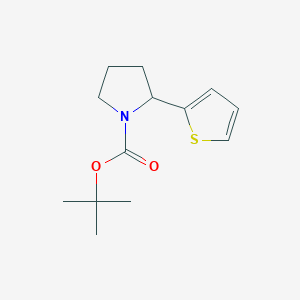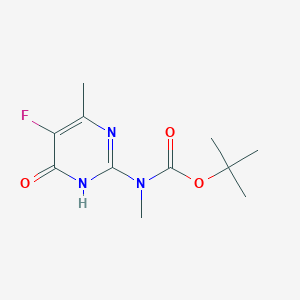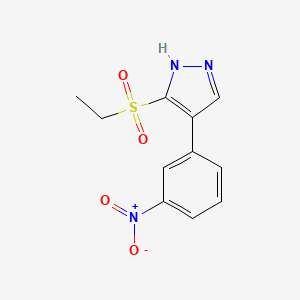
3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole est un composé hétérocyclique qui présente un atome de brome, un cycle pyridine et un cycle oxadiazole. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de son rôle de brique élémentaire dans la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole implique généralement la réaction de la 2-aminopyridine avec un agent bromant approprié dans des conditions contrôlées. Une méthode courante implique l'utilisation d'α-bromocétones et de 2-aminopyridine, qui subissent une réaction de cyclisation pour former le cycle oxadiazole . Les conditions de réaction comprennent souvent l'utilisation de solvants comme le toluène et de catalyseurs tels que l'iode (I2) et l'hydroperoxyde de tert-butyle (TBHP) pour promouvoir les processus de cyclisation et de bromation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation des agents bromants et d'autres produits chimiques réactifs.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactions de cyclisation : Le composé peut participer à d'autres réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Oxydation et réduction : Les cycles pyridine et oxadiazole peuvent subir des réactions d'oxydation ou de réduction, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles comme les amines, les thiols et les réactifs organométalliques. Les conditions impliquent généralement l'utilisation de solvants polaires et de bases pour faciliter la substitution.
Réactions de cyclisation : Des catalyseurs tels que l'iode (I2) et des agents oxydants comme le TBHP sont couramment utilisés.
Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène (H2O2) pour l'oxydation et le borohydrure de sodium (NaBH4) pour la réduction sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers oxadiazoles substitués, tandis que les réactions de cyclisation peuvent produire des composés hétérocycliques plus complexes.
Applications De Recherche Scientifique
Le 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme brique élémentaire pour la synthèse d'agents thérapeutiques potentiels, notamment des composés anticancéreux et antimicrobiens.
Études biologiques : Le composé est étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique et la liaison aux récepteurs.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, modulant ainsi leur activité. Les voies exactes impliquées peuvent varier, mais comprennent souvent des interactions avec des molécules biologiques clés et une perturbation des processus cellulaires normaux .
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key biological molecules and disruption of normal cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Bromoimidazo[1,2-a]pyridines : Ces composés partagent une structure hétérocyclique bromée similaire et sont également étudiés pour leurs activités biologiques.
N-(Pyridin-2-yl)amides : Ces composés contiennent un cycle pyridine et sont connus pour leurs applications médicinales.
Unicité
Le 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole est unique en raison de sa combinaison spécifique d'un atome de brome, d'un cycle pyridine et d'un cycle oxadiazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C7H4BrN3O |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
3-bromo-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-3-1-2-4-9-5/h1-4H |
Clé InChI |
HZEFGJRXJQIKEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)



![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)

![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)


![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)
